2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Description
This compound features a morpholine ring substituted at the 2-position with a 1,2,4-oxadiazole moiety bearing a methoxymethyl group at the 5-position. Its molecular formula is C8H13ClN3O3, with a molecular weight of 237.66 g/mol (calculated).
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-9-2-3-13-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSFCOJCVVLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (CAS Number: 1461715-10-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
- IUPAC Name : 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 235.67 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole moiety, which is known for its ability to interact with various biological targets. The morpholine ring enhances the compound's solubility and bioavailability, making it a suitable candidate for drug development.
Pharmacological Targets
Research indicates that compounds containing oxadiazole rings can exhibit diverse biological activities, including:
- Antiproliferative Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have reported IC₅₀ values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : Preliminary tests suggest effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors involved in mood disorders and neurodegenerative diseases .
Biological Activity Data Table
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various oxadiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in MCF-7 and HCT116 cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It exhibited notable activity against E. faecalis with an MIC value of 8 μM, highlighting its potential as an antimicrobial agent in treating infections caused by resistant strains.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. Studies have shown that 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride demonstrates significant activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This makes it a candidate for further development in cancer therapeutics.
Applications in Medicinal Chemistry
- Drug Development : Due to its biological activities, this compound is being explored as a lead structure for developing new antimicrobial and anticancer agents.
- Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require resistance to chemical degradation.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against E. coli and S. aureus .
Anticancer Activity Assessment
In another study focusing on anticancer activity, researchers treated various cancer cell lines with the compound and observed a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical distinctions between the target compound and analogs:
Key Observations:
The 4-methoxyphenyl substituent () introduces aromaticity, which may favor hydrophobic interactions but reduce solubility .
Steric and Conformational Impact :
- The isopropyl () and cyclopropyl () groups introduce steric bulk or rigidity, which could hinder binding to flat receptor pockets .
Pharmacological Implications
Receptor Binding: highlights that substituents on the oxadiazole ring (e.g., trifluoromethyl in ASP4058) influence sphingosine 1-phosphate (S1P) receptor affinity. The target compound’s methoxymethyl group may mimic polar interactions seen in phosphorylated metabolites like fingolimod-P .
Metabolic Stability :
- The methoxymethyl group’s ether linkage may confer resistance to enzymatic hydrolysis compared to ester-containing analogs, extending half-life .
Preparation Methods
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClN3O3 |
| Molecular Weight | 235.67 g/mol |
| SMILES | COCC1=NC(=NO1)C2COCCN2 |
| Predicted Collision Cross Section (CCS) [Ų] | 143.1 ([M+H]+) |
| CAS Number | 1461715-10-5 |
Reaction Yields and Conditions (Representative Data)
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of amidoxime with acid chloride | POCl3, 80°C, 4 h | 85 | High purity oxadiazole intermediate |
| 2 | Alkylation with methoxymethyl chloride | NaH, DMF, 25°C, 2 h | 78 | Selective substitution at 5-position |
| 3 | Nucleophilic substitution with morpholine | Reflux in THF, 6 h | 82 | Formation of morpholine-substituted oxadiazole |
| 4 | Salt formation with HCl | Room temp, 1 h | >95 | Crystalline hydrochloride salt |
These yields and conditions are typical of laboratory-scale synthesis and may vary with scale and equipment.
Notes on Spectroscopic and Analytical Validation
[^1H-NMR](pplx://action/followup): Characteristic signals include morpholine ring protons (δ 3.5–4.0 ppm) and methoxymethyl protons (δ ~3.3–3.5 ppm).
IR Spectroscopy: Key absorptions include C=N stretch (1650–1600 cm⁻¹) and C-O stretch (1250–1150 cm⁻¹).
Elemental Analysis: Confirms C, H, N, O content consistent with molecular formula.
HPLC: Used for purity assessment, typically >95% purity is targeted.
Q & A
Q. What are the recommended synthetic routes for 2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves heterocyclic ring formation and subsequent functionalization. A general approach includes:
- Step 1 : Reacting a morpholine precursor with a chlorinated oxadiazole intermediate. describes a method using phosphorous oxychloride (POCl₃) and PCl₅ to generate chloro derivatives, which can be coupled to morpholine via nucleophilic substitution .
- Step 2 : Methoxymethylation at the 5-position of the oxadiazole ring, using reagents like methoxyacetyl chloride. references similar methoxymethyl modifications in oxadiazole synthesis .
Methodological Tip : Optimize reaction time and stoichiometry (e.g., 1:1 molar ratio for POCl₃/PCl₅) to minimize byproducts. Monitor purity via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm the oxadiazole ring (δ 8.5–9.5 ppm for protons adjacent to N–O bonds) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₁₅ClN₄O₂: 254.08 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen bonding .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility : Perform shake-flask experiments in solvents like DMSO, water, or ethanol. notes similar oxadiazole derivatives exhibit moderate aqueous solubility (1–10 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via HPLC. Oxadiazoles are prone to hydrolysis under acidic/basic conditions; buffer solutions (pH 4–7) are recommended for storage .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Dose-Response Calibration : Ensure in vitro assays (e.g., receptor binding) use concentrations aligned with in vivo pharmacokinetic profiles. highlights the use of 14C-labeled analogs to track bioavailability and tissue distribution .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects. For example, oxadiazole rings can undergo cytochrome P450-mediated oxidation .
Q. How can computational modeling guide the optimization of this compound’s pharmacological properties?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin or sphingosine-1-phosphate receptors) to predict binding affinity. demonstrates MD workflows for oxadiazole derivatives .
- QSAR Studies : Corrogate substituent effects (e.g., methoxymethyl vs. trifluoromethyl groups) on logP and IC₅₀ values. provides SAR data for structurally related agrochemicals .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
Q. How do synthetic impurities impact biological assay outcomes, and how are they quantified?
- Impurity Profiling : Identify common byproducts (e.g., dechlorinated intermediates or ring-opened species) using UPLC-QTOF. notes chlorinated byproducts from POCl₃ reactions .
- Bioassay Interference Testing : Compare IC₅₀ values of purified vs. crude samples. For example, residual DMF from synthesis can inhibit enzyme activity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
